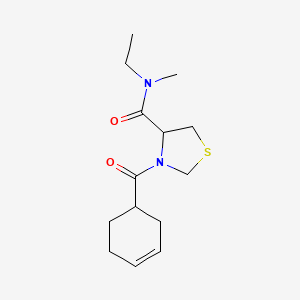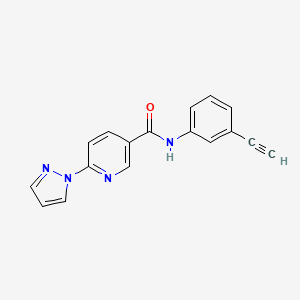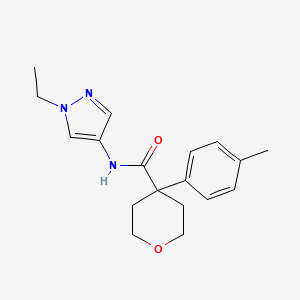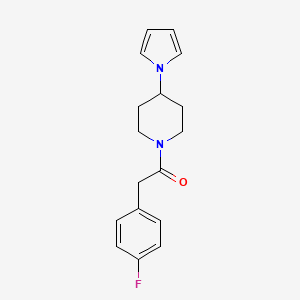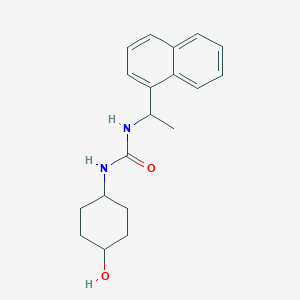
1-(4-Hydroxycyclohexyl)-3-(1-naphthalen-1-ylethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hydroxycyclohexyl)-3-(1-naphthalen-1-ylethyl)urea is a synthetic organic compound that features a cyclohexyl ring substituted with a hydroxy group and a naphthyl group attached to a urea moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexanol and 1-naphthalen-1-ylethylamine.
Step 1: Cyclohexanol is converted to 4-hydroxycyclohexylamine through a series of reactions involving oxidation and subsequent reduction.
Step 2: 1-naphthalen-1-ylethylamine is synthesized from naphthalene through Friedel-Crafts alkylation followed by amination.
Step 3: The final step involves the reaction of 4-hydroxycyclohexylamine with 1-naphthalen-1-ylethylamine in the presence of a carbodiimide coupling agent to form the urea linkage.
Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxy group on the cyclohexyl ring can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The naphthyl group can undergo hydrogenation to form a tetrahydronaphthyl derivative.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 1-(4-Oxocyclohexyl)-3-(1-naphthalen-1-ylethyl)urea.
Reduction: 1-(4-Hydroxycyclohexyl)-3-(1-tetrahydronaphthalen-1-ylethyl)urea.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(4-Hydroxycyclohexyl)-3-(1-naphthalen-1-ylethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as enhanced stability and reactivity.
作用机制
The mechanism of action of 1-(4-Hydroxycyclohexyl)-3-(1-naphthalen-1-ylethyl)urea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the naphthyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
相似化合物的比较
1-(4-Hydroxycyclohexyl)-3-phenylurea: Similar structure but with a phenyl group instead of a naphthyl group.
1-(4-Hydroxycyclohexyl)-3-(2-naphthalen-1-ylethyl)urea: Similar structure but with a different substitution pattern on the naphthyl group.
Uniqueness: 1-(4-Hydroxycyclohexyl)-3-(1-naphthalen-1-ylethyl)urea is unique due to the specific positioning of the hydroxy and naphthyl groups, which can influence its reactivity and interaction with biological targets. This compound’s distinct structure allows for specific applications in medicinal chemistry and material science that may not be achievable with its analogs.
属性
IUPAC Name |
1-(4-hydroxycyclohexyl)-3-(1-naphthalen-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13(17-8-4-6-14-5-2-3-7-18(14)17)20-19(23)21-15-9-11-16(22)12-10-15/h2-8,13,15-16,22H,9-12H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPVFCNGMLABSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)NC3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
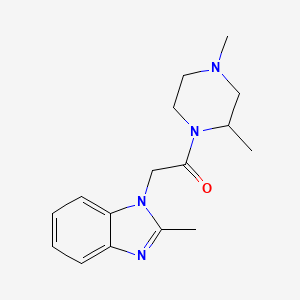
![N-[4-[1-(pyrimidin-2-ylamino)ethyl]phenyl]cyclopropanecarboxamide](/img/structure/B7612748.png)
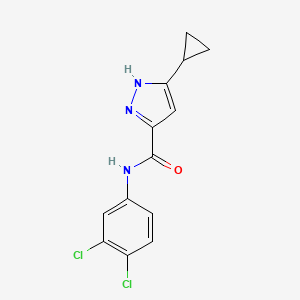
![N-[4-[1-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]phenyl]cyclopropanecarboxamide](/img/structure/B7612758.png)
![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-3-(2,2,2-trifluoroethoxy)propanamide](/img/structure/B7612760.png)
![1-(2-fluorophenyl)-N-(6-oxopiperidin-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7612763.png)
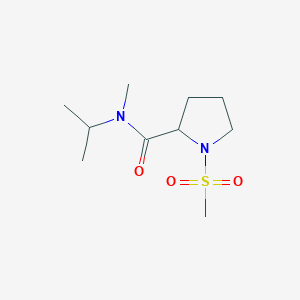
![N-[2-[(1-benzylpiperidin-3-yl)amino]-2-oxoethyl]-4-methylpentanamide](/img/structure/B7612775.png)

![(2,4-Dimethylpiperazin-1-yl)-[4-(4-methylpyrazol-1-yl)phenyl]methanone](/img/structure/B7612789.png)
